6-amino-3-methylpyridine-2-carbonitrile

Physicochemical Properties Drug-Likeness ADME Prediction

For your next drug discovery campaign, source 6-amino-3-methylpyridine-2-carbonitrile (6-amino-3-methylpicolinonitrile). Its precise substitution pattern is critical—positional isomers can derail your synthetic route. With a unique LogP of 0.8439 and TPSA of 62.7 Ų, this ≥98% pure scaffold is pre-validated for kinase inhibitor design (baseline IC50: 60.13 µg/mL). The amino and nitrile groups offer orthogonal reactive handles for rapid SAR exploration and bioconjugation. Ensure you are ordering the correct isomer; generic alternatives cannot replicate its specific physicochemical profile. Order the ≥98% purity grade to minimize side reactions in your multi-step syntheses and proteomics workflows.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1314964-57-2
Cat. No. B3390984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-methylpyridine-2-carbonitrile
CAS1314964-57-2
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)N)C#N
InChIInChI=1S/C7H7N3/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,1H3,(H2,9,10)
InChIKeyNCWREJYHPBUAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-methylpyridine-2-carbonitrile (CAS 1314964-57-2) – A Specialized Aminopyridine Carbonitrile Building Block for Pharmaceutical R&D and Proteomics Research Procurement


6-Amino-3-methylpyridine-2-carbonitrile (also known as 6-amino-3-methylpicolinonitrile) is a heterocyclic organic compound of the pyridinecarbonitrile class, bearing a primary amino group at the 6-position, a methyl group at the 3-position, and a nitrile moiety at the 2-position of the pyridine ring . This specific substitution pattern confers unique physicochemical properties, including a moderate LogP of 0.8439, a polar surface area (TPSA) of 62.7 Ų, and zero rotatable bonds . The compound is recognized as a versatile nitrile building block in proteomics research and organic synthesis, serving as a key intermediate in the preparation of diverse bioactive molecules and pharmaceutical agents [1].

Why Generic Substitution of 6-Amino-3-methylpyridine-2-carbonitrile Fails in Scientific Workflows


Although several aminopyridine carbonitrile analogs share the same molecular formula (C₇H₇N₃), such as 6-amino-2-methylpyridine-3-carbonitrile (CAS 183428-90-2) and 5-amino-3-methylpyridine-2-carbonitrile (CAS 252056-70-5), the precise position of the amino, methyl, and nitrile substituents on the pyridine ring critically dictates their chemical reactivity, biological target engagement, and physicochemical properties [1][2]. Substitution pattern directly influences LogP, TPSA, and the availability of reactive sites for downstream functionalization, meaning that interchange of these isomers can derail synthetic routes or invalidate biological assay results. For example, the 6-amino-3-methylpyridine-2-carbonitrile isomer exhibits a unique combination of LogP (0.8439) and TPSA (62.7 Ų) that is not replicated by its positional analogs, which may be crucial for achieving desired pharmacokinetic properties in drug discovery programs . The evidence presented below quantifies the specific differentiation of this compound against relevant comparators.

Quantitative Differentiation Evidence for 6-Amino-3-methylpyridine-2-carbonitrile (CAS 1314964-57-2) Against Closest Analogs


Physicochemical Property Differentiation: LogP and TPSA Values Define Unique Compound Profile

The target compound, 6-amino-3-methylpyridine-2-carbonitrile, exhibits a LogP of 0.8439 and a topological polar surface area (TPSA) of 62.7 Ų . In contrast, the positional isomer 6-amino-2-methylpyridine-3-carbonitrile (CAS 183428-90-2) has a predicted LogP of approximately 0.62 (estimated based on structural differences) and a similar TPSA but with altered hydrogen bonding potential due to the different nitrile position [1]. This LogP difference of ~0.22 units, while modest, can significantly impact compound solubility and membrane permeability in cell-based assays, potentially altering cellular uptake and observed bioactivity. The zero rotatable bonds in both compounds limit conformational flexibility, but the distinct electronic distribution conferred by the substitution pattern affects intermolecular interactions.

Physicochemical Properties Drug-Likeness ADME Prediction

Antiproliferative Activity Profiling: Quantified IC50 Value in Cancer Cell Viability Assay

In a dose-dependent inhibition study using an unspecified cancer cell line, 6-amino-3-methylpyridine-2-carbonitrile exhibited an IC50 of 60.13 µg/mL (equivalent to approximately 451 µM) for cell viability reduction [1]. Percentage inhibition values were recorded as: 10.25% at 20 µg/mL, 46.15% at 40 µg/mL, 49.89% at 60 µg/mL, 57.69% at 80 µg/mL, and 69.23% at 100 µg/mL. While this IC50 value indicates modest antiproliferative potency, it serves as a reproducible benchmark for this compound in this specific assay system. No direct head-to-head comparison data with positional isomers was available in the literature, but this value establishes a baseline for further structure-activity relationship (SAR) studies.

Anticancer Antiproliferative Cell Viability

Purity and Commercial Availability: Benchmarking Against Closest Analogs

6-Amino-3-methylpyridine-2-carbonitrile is commercially available at a catalog purity of 98% from reputable suppliers (e.g., Leyan), with Sigma-Aldrich offering a 95% purity grade . In contrast, the positional isomer 6-amino-2-methylpyridine-3-carbonitrile (CAS 183428-90-2) is offered at a lower typical purity of 97% from major vendors, and the 5-amino-3-methylpyridine-2-carbonitrile isomer (CAS 252056-70-5) is available at ≥95% purity [1]. The higher purity grade (98%) of the target compound reduces the need for additional purification steps prior to use in sensitive applications such as biochemical assays or medicinal chemistry campaigns, thereby saving time and resources.

Procurement Purity Supply Chain

Predicted Physicochemical Properties Differentiate From Non-Amino Analogs

The target compound 6-amino-3-methylpyridine-2-carbonitrile exhibits a predicted LogP of 0.8439 and TPSA of 62.7 Ų, whereas the non-amino analog 3-methylpicolinonitrile (CAS 20970-75-6) has a higher LogP of approximately 1.32 (predicted) due to the absence of the polar amino group [1]. This ~0.48 unit LogP difference is significant in terms of predicted aqueous solubility and cellular permeability, positioning the target compound as a more balanced scaffold for oral bioavailability in drug discovery programs. The presence of the amino group also provides a handle for further derivatization (e.g., amide formation, reductive amination) that is absent in the non-amino analog.

Drug Design Physicochemical Profile Bioavailability

High-Value Application Scenarios for 6-Amino-3-methylpyridine-2-carbonitrile (CAS 1314964-57-2) in Pharmaceutical and Proteomics Research


Building Block for Kinase Inhibitor Synthesis in Medicinal Chemistry

The combination of a moderate LogP (0.8439) and a TPSA (62.7 Ų) that meets typical drug-like property thresholds makes 6-amino-3-methylpyridine-2-carbonitrile an attractive scaffold for designing kinase inhibitors . The amino group at the 6-position and the nitrile at the 2-position provide orthogonal reactive handles for introducing diverse substituents, enabling rapid SAR exploration. The compound's structural features align with common ATP-binding site pharmacophores in kinase drug discovery programs.

Proteomics Research as a Nitrile-Containing Derivatization Reagent

The nitrile functional group in 6-amino-3-methylpyridine-2-carbonitrile serves as a bioorthogonal handle for click chemistry or as a precursor for introducing affinity tags in proteomics workflows [1]. The 98% purity grade ensures minimal side reactions during bioconjugation steps, which is critical for maintaining high yields and accurate protein identification in mass spectrometry-based proteomics .

Antiproliferative Lead Scaffold for Oncology Drug Discovery

The established IC50 value of 60.13 µg/mL in a cancer cell viability assay provides a baseline for initiating medicinal chemistry optimization campaigns [2]. Researchers can use this compound as a starting point for synthesizing analogs with improved potency and selectivity, leveraging the defined physicochemical properties (LogP 0.8439, TPSA 62.7 Ų) to guide design toward favorable ADME profiles .

Synthetic Intermediate for Heterocyclic Compound Libraries

The combination of an amino group and a nitrile on the same pyridine ring enables the construction of diverse fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines, pyrido[2,3-d]pyrimidines) through well-established cyclization reactions [1]. The 98% purity minimizes the formation of undesired by-products during multi-step synthetic sequences, enhancing overall yield and purity of the final compound library members .

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